molecular formula C14H18N4O3S2 B6587888 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1235059-32-1

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B6587888
CAS RN: 1235059-32-1
M. Wt: 354.5 g/mol
InChI Key: SXJKMXZWHPSVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1-methanesulfonylpiperidin-4-yl)methyl]urea and (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride have structures that are somewhat similar to the compound you’re interested in. They both contain a 1-methanesulfonylpiperidin-4-yl group, which is also present in your compound .

Scientific Research Applications

MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC has been studied extensively in recent years, with a particular focus on its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties, and has been used in the development of novel drugs for the treatment of various diseases. Additionally, MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with DNA.

Mechanism of Action

Target of Action

The primary targets of the compound “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways that are influenced by this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Advantages and Limitations for Lab Experiments

The main advantage of using MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC in laboratory experiments is its ability to interact with various proteins and enzymes, as well as its ability to interact with DNA. Additionally, MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC is relatively easy to synthesize and can be purified using chromatographic techniques. However, there are some limitations to using MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC in laboratory experiments. For example, MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC is a relatively large molecule, which can make it difficult to work with on a molecular level. Additionally, the exact mechanism of action of MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC is still not fully understood, which can make it difficult to interpret the results of experiments using the compound.

Future Directions

The potential applications of MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC are vast and the possibilities for future research are endless. Some potential future directions for research include further investigation into the biochemical and physiological effects of MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC, as well as its potential therapeutic applications. Additionally, further research could be conducted into the mechanism of action of MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC and its ability to interact with various proteins and enzymes, as well as its ability to interact with DNA. Another potential area of research could be the development of novel drugs based on MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC for the treatment of various diseases. Finally, further research could be conducted into the synthesis of MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC and its derivatives, as well as the development of new and improved methods for purifying the compound.

Synthesis Methods

MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC is synthesized through a multi-step process. The first step involves the preparation of a 1-methanesulfonylpiperidin-4-ylmethyl (MSPM) derivative of 2,1,3-benzothiadiazole-5-carboxamide (N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC). This is done by reacting N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC with MSPM in the presence of a base. The second step involves the condensation of the MSPM-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC with a variety of different compounds, including aldehydes, acyl chlorides, and amines. This reaction produces a variety of different MS-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamideC derivatives, which can then be purified using chromatographic techniques.

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-23(20,21)18-6-4-10(5-7-18)9-15-14(19)11-2-3-12-13(8-11)17-22-16-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKMXZWHPSVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.